molecular formula C15H21NO B14548471 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine CAS No. 61750-71-8

3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine

Cat. No.: B14548471
CAS No.: 61750-71-8
M. Wt: 231.33 g/mol
InChI Key: CTMNZZWDGIONEV-UHFFFAOYSA-N
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Description

3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine is an organic compound that features a pyridine ring substituted with a 3,7-dimethylocta-2,6-dien-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine typically involves the reaction of pyridine with 3,7-dimethylocta-2,6-dien-1-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride

    Temperature: Reflux conditions (80-110°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-2,6-dien-1-ol: A precursor in the synthesis of 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine.

    3,7-Dimethylocta-2,6-dien-1-yl palmitate: A related ester compound with different physical and chemical properties.

    3,7-Dimethylocta-2,6-dien-1-yl decanoate: Another ester with varying applications and characteristics.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyridine ring and a 3,7-dimethylocta-2,6-dien-1-yloxy group

Properties

CAS No.

61750-71-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(3,7-dimethylocta-2,6-dienoxy)pyridine

InChI

InChI=1S/C15H21NO/c1-13(2)6-4-7-14(3)9-11-17-15-8-5-10-16-12-15/h5-6,8-10,12H,4,7,11H2,1-3H3

InChI Key

CTMNZZWDGIONEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC1=CN=CC=C1)C)C

Origin of Product

United States

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